3-(3-Nitropyridin-2-ylamino)propan-1-ol
Description
Pyridine-based amino alcohols represent a significant class of organic compounds actively studied in medicinal and organic chemistry. The integration of a pyridine (B92270) ring, an amino group, and a hydroxyl functional group within a single molecular framework gives rise to a unique combination of chemical properties. These structures are recognized as versatile intermediates and scaffolds in the synthesis of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8/h1,3-4,12H,2,5-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRGIDURANGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 3 Nitropyridin 2 Ylamino Propan 1 Ol
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 3-(3-nitropyridin-2-ylamino)propan-1-ol identifies the key C-N bond between the pyridine (B92270) ring's C2 position and the amino group of the propanol (B110389) side chain as the most logical disconnection point. This disconnection is guided by the principles of nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is rendered highly electrophilic by the presence of the electron-withdrawing nitro group (-NO₂) at the C3 position, which is ortho to the target C2 position. This activation makes the C2 position susceptible to attack by a nucleophile.
This retrosynthetic step suggests two primary synthons: a 2-halopyridine electrophile activated by a 3-nitro group and a 3-aminopropan-1-ol nucleophile. The corresponding synthetic equivalents are a 2-halo-3-nitropyridine (where the halogen acts as a good leaving group) and 3-aminopropan-1-ol. The forward synthesis, therefore, involves the reaction of these two precursors.
Figure 1: Retrosynthetic Disconnection of this compound
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key precursors.
2-Halo-3-nitropyridines are critical electrophilic intermediates. guidechem.com 2-Chloro-3-nitropyridine (B167233) is a commonly used precursor due to the favorable reactivity of the chloro leaving group and the relative accessibility of its starting materials. guidechem.comguidechem.com A typical synthetic route begins with the nitration of 2-hydroxypyridine (B17775) (pyridin-2-ol). The resulting 3-nitropyridin-2-ol is then subjected to a halogenation reaction, often using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylformamide (DMF), to replace the hydroxyl group with a chlorine atom. guidechem.com
Table 1: Two-Step Synthesis of 2-Chloro-3-nitropyridine
| Step | Reactant | Reagents | Product | Typical Conditions |
|---|---|---|---|---|
| 1 | Pyridin-2-ol | Sulfuric acid; Nitric acid/water | 3-Nitropyridin-2-ol | 18 hours / 60°C |
This interactive table summarizes a common synthetic pathway for a key precursor. guidechem.com
3-Aminopropan-1-ol is a widely available chemical used as a versatile molecular linker in the synthesis of pharmaceuticals and other complex organic molecules. google.comsigmaaldrich.com Industrially, it can be synthesized via the hydrogenation of ethylene (B1197577) cyanohydrin. Optically active derivatives of 3-aminopropan-1-ol are also crucial intermediates for various chiral drugs and can be prepared through diverse methods, including asymmetric synthesis. google.com
Table 2: Properties of 3-Aminopropan-1-ol
| Property | Value |
|---|---|
| CAS Number | 156-87-6 |
| Molecular Formula | C₃H₉NO |
| Molecular Weight | 75.11 g/mol |
| Boiling Point | 184-187 °C |
| Density | 0.982 g/mL at 20 °C |
This interactive table provides key physical properties of the nucleophilic precursor. sigmaaldrich.com
Nucleophilic Aromatic Substitution (SNAr) Reactions for C-N Bond Formation
The core of the synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, being inherently electron-deficient, is a suitable substrate for this type of reaction. uci.edu This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), positioned ortho or para to the leaving group (the halogen at C2). uci.edu The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
In this specific synthesis, the amino group of 3-aminopropan-1-ol acts as the nucleophile, attacking the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This leads to the displacement of the chloride ion and the formation of the desired C-N bond.
The efficiency and yield of the SNAr reaction are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, the presence and nature of a base, and temperature.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are often effective in facilitating SNAr reactions as they can solvate the cationic species without deactivating the nucleophile. Alcohols like ethanol (B145695) or ethylene glycol can also serve as solvents, sometimes participating in the reaction mechanism. guidechem.commdpi.com
Bases: A base is typically added to neutralize the hydrogen halide (e.g., HCl) formed during the reaction, driving the equilibrium towards the product. Common bases include organic amines like triethylamine (B128534) (TEA) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). mdpi.com The base deprotonates the attacking amine's ammonium (B1175870) intermediate, regenerating its nucleophilicity.
Temperature: SNAr reactions are often performed at elevated temperatures to overcome the activation energy barrier. For instance, heating a mixture of 2-chloro-3-nitropyridine and a substituted aniline (B41778) in ethylene glycol has been shown to produce the coupled product in excellent yields (90-94%). guidechem.com However, excessively high temperatures can lead to side reactions and decomposition.
Table 3: Example SNAr Amination Conditions
| Electrophile | Nucleophile | Solvent | Base | Temperature | Outcome |
|---|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Ethanol | Triethylamine (TEA) | Reflux | Mono-substituted products mdpi.com |
This interactive table illustrates typical conditions used for SNAr amination reactions on heterocyclic systems.
While the reaction between a highly activated substrate like 2-chloro-3-nitropyridine and an amine often proceeds without a catalyst, C-N bond formation on less activated aryl or heteroaryl halides typically requires metal catalysis. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or Ullmann condensation (copper-catalyzed), are powerful alternatives for forming C-N bonds. researchgate.net
These methods expand the scope of amination reactions to include less reactive electrophiles. For instance, copper-promoted amination has been used for the ortho-directed C-H amination of 2-arylpyridines. rsc.org Although not strictly necessary for the synthesis of this compound due to the activating nitro group, these catalytic systems represent an important class of reactions for the functionalization of pyridine rings and are relevant in the broader context of synthesizing related aminopyridine derivatives.
Alternative Synthetic Routes and Methodological Innovations
While the direct synthesis of this compound is often achieved via nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with 3-aminopropan-1-ol, alternative methodologies offer unique approaches to its synthesis. These routes, including reductive amination and pathways involving nitropropanal intermediates, represent areas of synthetic innovation.
Reductive Amination Approaches with Nitropyridines
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine. sielc.com Applying this concept to nitropyridines for the synthesis of the target compound is a novel, though less direct, approach. A hypothetical reductive amination pathway would likely involve the in situ reduction of the nitro group of a pyridine precursor to an amine, which then reacts with a suitable carbonyl compound.
However, a more direct application in the context of the user's query involves the reaction of an aminopyridine with a carbonyl compound. For instance, 2-amino-3-nitropyridine (B1266227) could potentially be reacted with 3-hydroxypropanal (B37111) under reductive conditions. The process would involve the initial formation of an imine intermediate, which is then reduced to the final secondary amine product.
Key aspects of this methodology include:
Reducing Agents: A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Pd/C). researchgate.net
Catalysts: In catalytic hydrogenation, noble metal catalysts are common. sielc.com For other reducing agents, the reaction is typically acid- or base-catalyzed.
Reaction Conditions: These reactions are often performed under mild conditions, making them suitable for substrates with sensitive functional groups. sielc.com
A significant challenge in this specific synthesis would be the chemoselectivity, particularly the selective reduction of the imine in the presence of the nitro group, which is also susceptible to reduction.
Table 1: Comparison of Potential Amination Strategies
| Method | Precursors | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-nitropyridine, 3-Aminopropan-1-ol | Base (e.g., Triethylamine) | High efficiency, Well-established | Availability of halo-nitropyridine precursor |
| Reductive Amination | 2-Amino-3-nitropyridine, 3-Hydroxypropanal | Reducing agent (e.g., NaBH₃CN) | Mild conditions | Potential for over-reduction of the nitro group, Stability of 3-hydroxypropanal |
Transformations Involving Nitropropanal Intermediates
The use of nitropropanal intermediates presents another innovative, albeit theoretically complex, route. This pathway is not widely documented for this specific target compound but can be constructed based on established reactions of nitroalkanes. A plausible synthetic sequence could involve the reaction of a nitropyridine derivative with a nitropropanal equivalent.
For example, a suitable precursor like 2-lithio-3-nitropyridine could potentially react with a protected form of 3-nitropropanal. Subsequent transformation of the resulting adduct, involving reduction of the nitro group on the side chain to an amine and deprotection, could lead to the target structure. This multi-step process would require careful control of reaction conditions to manage the reactivity of the multiple functional groups.
Purification and Isolation Techniques for the Target Compound and its Derivatives
The successful synthesis of this compound is contingent upon effective purification and isolation. The presence of polar functional groups—hydroxyl, secondary amine, and nitro groups—dictates the choice of appropriate techniques.
Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography, HPLC)
Chromatography is the cornerstone for purifying polar, non-volatile organic compounds like the target molecule. nih.gov
Column and Flash Chromatography: These techniques are standard for preparative scale purification. Given the polarity of the target compound, silica (B1680970) gel is a common stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). ntnu.no A gradient elution, where the proportion of the polar solvent is gradually increased, is often effective for separating the product from less polar starting materials and more polar impurities.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical purity checks and preparative-scale purification. researchgate.net For pyridine derivatives, reverse-phase HPLC is frequently used. helixchrom.comhelixchrom.com This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate (B1220265) to improve peak shape. sielc.comhelixchrom.com
Table 2: Typical Chromatographic Conditions for Pyridine Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV visualization | Preparative purification |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol gradient | TLC with UV visualization | Preparative purification |
| Reverse-Phase HPLC | C18-bonded Silica | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) | Analytical purity & Preparative separation |
| Normal-Phase HPLC | Silica or Cyano-bonded phase | Hexane/Isopropanol | UV | Separation of isomers |
Crystallization and Recrystallization Techniques
Crystallization is a powerful technique for obtaining highly pure solid compounds. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.
For this compound, the presence of both hydrogen bond donors (-OH, -NH) and acceptors (-NO₂, pyridine nitrogen) suggests that polar solvents may be effective. Solvents like ethanol, isopropanol, or ethyl acetate could be suitable. rochester.eduacs.org It has been noted that pyridine-containing compounds can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts. rochester.edu A mixed solvent system, such as ethyl acetate/hexanes, might also be employed, where the compound is dissolved in the better solvent (ethyl acetate) and the poorer solvent (hexanes) is added to induce precipitation. For instance, the related precursor 2-chloro-3-nitropyridine can be recrystallized from ethyl acetate. researchgate.net
Table 3: Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Water | 100 | High | Suitable for very polar compounds; high boiling point can be advantageous. rochester.edu |
| Ethanol | 78 | High | A very general and effective solvent for compounds with hydrogen bonding capability. rochester.edu |
| Isopropanol | 82 | Medium-High | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity; often used in combination with hexanes. rochester.edu |
| Acetone | 56 | Medium | A strong solvent, often used in a solvent/anti-solvent pair with hexanes. rochester.edu |
The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of a pure crystalline lattice, leaving impurities behind in the mother liquor.
Spectroscopic Characterization and Structural Elucidation of 3 3 Nitropyridin 2 Ylamino Propan 1 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities
The ¹H NMR spectrum of 3-(3-nitropyridin-2-ylamino)propan-1-ol is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the nitro group (NO₂) causing a downfield shift to higher ppm values.
The pyridine (B92270) ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Specifically, the proton at position 6 of the pyridine ring would likely be the most downfield due to the deshielding effects of the adjacent nitrogen atom and the nitro group. The protons at positions 4 and 5 would also resonate in this region, with their exact shifts and multiplicities determined by spin-spin coupling with each other.
The protons of the propan-1-ol chain will appear in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the amino group (-NH-CH₂-) is expected to be deshielded by the nitrogen atom, appearing around δ 3.5-4.0 ppm. The methylene group adjacent to the hydroxyl group (-CH₂-OH) would resonate at a similar downfield region, typically around δ 3.6-3.8 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would be the most shielded of the chain, appearing further upfield around δ 1.8-2.2 ppm. The proton of the hydroxyl group (-OH) and the amino group (-NH) will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
The coupling between adjacent non-equivalent protons will result in signal splitting, providing valuable information about the connectivity of the molecule. For instance, the methylene protons of the propanol (B110389) chain will exhibit triplet multiplicities due to coupling with their neighboring methylene groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Pyridine) | 8.3 - 8.5 | dd | ~8.5, 1.5 |
| H-5 (Pyridine) | 7.2 - 7.4 | dd | ~8.5, 4.5 |
| H-6 (Pyridine) | 8.6 - 8.8 | dd | ~4.5, 1.5 |
| NH (Amine) | 8.0 - 8.5 | br s | - |
| CH₂ (N-CH₂) | 3.6 - 3.8 | t | ~6.5 |
| CH₂ (C-CH₂-C) | 1.9 - 2.1 | quintet | ~6.5 |
| CH₂ (CH₂-O) | 3.7 - 3.9 | t | ~6.5 |
| OH (Alcohol) | 2.5 - 4.0 | br s | - |
¹³C NMR Spectral Analysis: Carbon Environments and Hybridization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.
The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom bearing the nitro group (C-3) and the carbon atom attached to the amino group (C-2) will be significantly affected. Theoretical calculations on similar structures, such as 2-amino-3-nitropyridine (B1266227), suggest that C-2 would appear around 155-160 ppm, while C-3 would be in the range of 130-135 ppm. researchgate.netresearchgate.net
The aliphatic carbons of the propan-1-ol chain will appear in the upfield region. The carbon adjacent to the oxygen atom (C-1') is expected around δ 60-65 ppm. The carbon bonded to the nitrogen atom (C-3') would likely resonate around δ 40-45 ppm, and the central carbon (C-2') would be the most shielded, appearing at approximately δ 30-35 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 157 - 162 |
| C-3 (Pyridine) | 132 - 137 |
| C-4 (Pyridine) | 135 - 140 |
| C-5 (Pyridine) | 118 - 123 |
| C-6 (Pyridine) | 150 - 155 |
| C-1' (CH₂-O) | 58 - 63 |
| C-2' (C-CH₂-C) | 30 - 35 |
| C-3' (N-CH₂) | 40 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Unambiguous Assignment
To confirm the assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the adjacent methylene protons of the propanol chain, confirming their connectivity. It would also reveal the coupling network between the protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the proton signal around δ 3.7-3.9 ppm would correlate with the carbon signal around δ 58-63 ppm, confirming the -CH₂-OH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, a correlation between the NH proton and the C-2 of the pyridine ring, as well as the C-3' of the propanol chain, would definitively confirm the link between the pyridine and the propanol moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. This can be useful for determining the conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identification of Key Functional Groups
The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
N-H Stretch: A medium to sharp absorption band around 3350-3450 cm⁻¹ is anticipated for the secondary amine N-H stretching vibration.
C-H Stretches: Aliphatic C-H stretching vibrations from the propanol chain will appear as sharp peaks in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹.
NO₂ Stretches: The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹. nih.govsigmaaldrich.com
C=C and C=N Stretches: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1050-1150 cm⁻¹ range.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |
| C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |
| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |
| C-O Stretch | 1050 - 1150 | Strong |
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations.
For this compound, the symmetric stretching vibration of the nitro group around 1340-1380 cm⁻¹ is expected to be a particularly strong and characteristic band in the Raman spectrum. The breathing modes of the pyridine ring, which involve symmetric expansion and contraction of the ring, would also be prominent. The aliphatic C-H stretching and bending vibrations will also be observable. The O-H and N-H stretching vibrations are typically weak in Raman spectra. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Patterns
The electronic absorption spectrum of this compound is characterized by the presence of the 2-amino-3-nitropyridine chromophore. The UV-Vis spectrum of pyridine itself shows absorption bands around 195, 251, and 270 nm, which are assigned to π → π* and n → π* transitions. wikipedia.org In this compound, the electronic structure is significantly modified by the presence of both an electron-donating amino group (-NH-) and a powerful electron-withdrawing nitro group (-NO₂) attached to the pyridine ring. This arrangement creates an extended conjugated system with significant intramolecular charge transfer character.
The electronic transitions observed in molecules with such "push-pull" systems are typically dominated by intense π → π* transitions. libretexts.org The lone pair of electrons on the secondary amine nitrogen and the π-system of the pyridine ring act as the electron donor, while the nitro group serves as the electron acceptor. This delocalization of electron density across the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgresearchgate.net Consequently, absorption occurs at longer wavelengths (a bathochromic or red shift) compared to unsubstituted pyridine.
For analogous compounds, such as 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, the characteristic red color is attributed to the nitro group at the 3-position of the pyridine ring. nih.gov The absorption spectra of these related molecules show strong absorption bands in the visible region, confirming the extended conjugation and charge-transfer nature of the electronic transitions. In addition to the high-energy π → π* transitions, weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also expected, though they may be obscured by the more intense π → π* bands. wikipedia.org
Table 1: Typical UV-Vis Absorption Maxima for Pyridine and Related Compounds
| Compound | Transition Type | Wavelength (λmax, nm) | Reference |
|---|---|---|---|
| Pyridine | π → π* | 195, 251 | wikipedia.org |
| Pyridine | n → π* | 270 | wikipedia.org |
| Benzene | π → π* | 180, 200, 255 | wikipedia.org |
| Ethene | π → π* | 165 | libretexts.org |
Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₁N₃O₃, which corresponds to a molecular weight of 197.19 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 197.
The fragmentation of this molecule is governed by its distinct functional groups: the 3-nitropyridin-2-ylamino core and the propan-1-ol side chain. The fragmentation pathways for alcohols often involve cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.org For the propan-1-ol moiety, this would lead to the loss of an ethyl radical (•CH₂CH₃) to form a prominent ion at m/z 168 or, more significantly, the formation of the [CH₂OH]⁺ ion at m/z 31, which is the characteristic base peak for primary alcohols like propan-1-ol. docbrown.info
Fragmentation can also occur at the bond connecting the side chain to the pyridine ring. Cleavage of the N-C bond of the propanol chain would generate a fragment corresponding to the 2-amino-3-nitropyridine radical cation. Further fragmentation of the pyridine ring is also expected. The fragmentation of pyridine itself is complex, while substituted nitropyridines often show characteristic losses of the nitro group, either as NO₂ (loss of 46 amu) or NO (loss of 30 amu). acs.org The presence of an odd number of nitrogen atoms in the molecular ion is consistent with the Nitrogen Rule. miamioh.edu
Key expected fragmentation pathways include:
α-cleavage at the alcohol: Loss of an ethyl group from the propanol chain.
Side-chain cleavage: Loss of the entire propanolamine (B44665) side chain.
Loss of nitro group components: Elimination of NO₂ or NO from the pyridine ring.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 197 | Molecular Ion [M]⁺ | [C₈H₁₁N₃O₃]⁺ |
| 180 | [M - OH]⁺ | [C₈H₁₀N₃O₂]⁺ |
| 167 | [M - CH₂O]⁺ | [C₇H₉N₃O₂]⁺ |
| 151 | [M - NO₂]⁺ | [C₈H₁₁N₂O]⁺ |
| 138 | [2-amino-3-nitropyridine]⁺ | [C₅H₅N₃O₂]⁺ |
X-ray Crystallography: Solid-State Structural Determination (if applicable for similar compounds)
While a specific crystal structure for this compound has not been detailed in the reviewed literature, its solid-state architecture can be reliably inferred from X-ray crystallographic studies of closely related analogs. nih.govwikipedia.org The analysis of similar compounds provides insight into expected bond lengths, bond angles, molecular conformation, and intermolecular interactions that dictate crystal packing.
Studies on compounds like 2-N-phenylamino-3-nitro-4-methylpyridine reveal that the conformation is typically not planar. nih.gov In 2-chloro-3-nitropyridine (B167233), the nitro group is significantly twisted out of the plane of the pyridine ring, with a reported angle of 38.5°. researchgate.net This twisting is a common feature in ortho-substituted nitropyridines and arises from steric hindrance between the adjacent substituents. A similar non-planar arrangement would be expected for this compound due to steric repulsion between the bulky propanolamine group and the nitro group.
A crucial feature influencing the solid-state structure is the capacity for hydrogen bonding. The molecule contains two hydrogen bond donors (the secondary amine -NH- and the hydroxyl -OH group) and multiple hydrogen bond acceptors (the pyridinic nitrogen, the amino nitrogen, and the oxygens of the nitro and hydroxyl groups). X-ray studies of related structures, such as 2-amino-3,5-dibromopyridine, show the formation of dimers through N-H···N hydrogen bonds. bas.bg For this compound, it is highly probable that extensive intermolecular hydrogen bonding (e.g., O-H···N, N-H···O, O-H···O) would be a dominant feature of its crystal lattice, creating complex three-dimensional networks. researchgate.net These interactions would significantly influence the molecule's packing, stability, and physical properties in the solid state.
Table 3: Crystallographic Data for Structurally Similar Compounds
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-N-Phenylamino-3-nitro-4-methylpyridine | Triclinic | P-1 | Non-planar molecular conformation | nih.gov |
| 2-N-Phenylamino-3-nitro-6-methylpyridine | Monoclinic | P2₁/n | Centrosymmetric space group | nih.gov |
| 2-Chloro-3-nitropyridine | Monoclinic | P2₁/n | Nitro group twisted 38.5° from pyridine ring | researchgate.net |
Chemical Reactivity and Transformation Studies of the Nitropyridin 2 Ylamino Propanol System
Reactions at the Propanol (B110389) Moiety
The primary alcohol of the propanol moiety is a key site for chemical modification, allowing for its conversion into various functional groups.
The primary alcohol in "3-(3-Nitropyridin-2-ylamino)propan-1-ol" can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2), are expected to selectively oxidize the primary alcohol to the corresponding aldehyde, "3-(3-Nitropyridin-2-ylamino)propanal".
In contrast, stronger oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) in an aqueous medium would likely lead to the formation of the carboxylic acid, "3-(3-Nitropyridin-2-ylamino)propanoic acid". A kinetic study on the oxidation of propane-1,3-diol by potassium permanganate revealed that the reaction product is 3-hydroxy-propanal, indicating that under certain conditions, selective oxidation of one hydroxyl group in a diol is possible ajchem-a.com. While specific studies on "this compound" are not prevalent, the general principles of alcohol oxidation are applicable.
Table 1: Hypothetical Oxidation Reactions of this compound
| Oxidizing Agent | Solvent | Expected Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | 3-(3-Nitropyridin-2-ylamino)propanal |
| Potassium Permanganate (KMnO4) | Water/Acetone | 3-(3-Nitropyridin-2-ylamino)propanoic acid |
| Jones Reagent (CrO3/H2SO4) | Acetone | 3-(3-Nitropyridin-2-ylamino)propanoic acid |
Note: This table presents expected outcomes based on general principles of organic chemistry, as specific experimental data for this compound is limited.
The hydroxyl group of the propanol moiety can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. For instance, reaction with acetic anhydride would yield "3-(3-Nitropyridin-2-ylamino)propyl acetate". The esterification of propanoic acid with various alcohols has been studied, providing insights into reaction kinetics and conditions that could be analogous to the esterification of the subject compound researchgate.netresearchgate.net.
Etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. For example, reaction with methyl iodide would produce "2-((3-methoxypropyl)amino)-3-nitropyridine".
Acid-catalyzed dehydration of the propanol moiety can lead to the formation of an alkene. This elimination reaction typically involves heating the alcohol in the presence of a strong acid like sulfuric acid or phosphoric acid. The expected product from the dehydration of "this compound" would be "N-(prop-2-en-1-yl)-3-nitropyridin-2-amine".
Reactions at the Amine Moiety
The secondary amine group, positioned between the nitropyridine ring and the propanol chain, is a site for nucleophilic reactions and salt formation.
The secondary amine can be N-alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. For example, reaction with methyl iodide could yield "N-methyl-3-(3-nitropyridin-2-ylamino)propan-1-ol". The N-alkylation of aminopyridines with alkyl halides is a well-established method for the synthesis of N-alkylaminopyridines researchgate.net. The reactivity of the amine is influenced by the electron-withdrawing nature of the nitropyridine ring.
N-acylation can be achieved by reacting the amine with acyl chlorides or acid anhydrides. For example, treatment with acetyl chloride in the presence of a base like triethylamine (B128534) would produce "N-acetyl-N-(3-hydroxypropyl)-3-nitropyridin-2-amine". The acylation of aminopyridines with various reagents has been documented, providing a basis for predicting the reactivity of the target compound researchgate.netreddit.com.
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reagent | Reaction Type | Expected Product |
| Methyl Iodide | N-Alkylation | N-methyl-3-(3-nitropyridin-2-ylamino)propan-1-ol |
| Benzyl Bromide | N-Alkylation | N-benzyl-3-(3-nitropyridin-2-ylamino)propan-1-ol |
| Acetyl Chloride | N-Acylation | N-(3-hydroxypropyl)-N-(3-nitropyridin-2-yl)acetamide |
| Benzoyl Chloride | N-Acylation | N-(3-hydroxypropyl)-N-(3-nitropyridin-2-yl)benzamide |
Note: This table illustrates potential products based on the known reactivity of secondary amines and aminopyridines.
The basic nature of the pyridine (B92270) ring nitrogen and the secondary amine allows for protonation and the formation of salts upon treatment with acids. The pKa of 2-substituted pyridines is influenced by the nature of the substituent acs.org. The electron-withdrawing nitro group at the 3-position is expected to decrease the basicity of the pyridine nitrogen. Nevertheless, reaction with strong acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) will lead to the formation of the corresponding ammonium (B1175870) or pyridinium salts. For instance, treatment with HCl would yield "this compound hydrochloride". Such salt formation can be useful for purification and handling of the compound. Theoretical studies on the protonation of 3-substituted pyridines provide insights into the relative basicities of the ring and substituent nitrogen atoms mdpi.com.
Reactions on the Nitropyridine Ring
The 3-nitropyridine (B142982) core is the most reactive part of the molecule, susceptible to a variety of transformations that can fundamentally alter its electronic and structural properties.
The conversion of the nitro group to an amine is a pivotal transformation, as it dramatically changes the electronic character of the pyridine ring, converting a strongly electron-withdrawing group into a potent electron-donating group. This reaction opens up new avenues for derivatization. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, achievable through various methods. wikipedia.org
Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is often the preferred method due to its efficiency and clean reaction profiles. commonorganicchemistry.com For substrates where catalytic hydrogenation might be problematic (e.g., due to the presence of other reducible functional groups), metal-based reductions are a reliable alternative. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) effectively reduce the nitro group to the corresponding primary amine. masterorganicchemistry.comcommonorganicchemistry.com The mechanism of this reduction is a stepwise process that proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product. researchgate.net
The choice of reducing agent can be critical for chemoselectivity, especially in more complex molecules. For instance, tin(II) chloride (SnCl₂) offers a mild option for reducing nitro groups while preserving other sensitive functionalities. commonorganicchemistry.com
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Highly efficient; may reduce other functional groups (alkenes, alkynes). commonorganicchemistry.com |
| H₂, Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | Effective alternative to Pd/C; can be useful if dehalogenation is a concern. commonorganicchemistry.com |
| Fe, HCl/AcOH | Acidic aqueous solution, heat | Classical and cost-effective method. masterorganicchemistry.com |
| Sn, HCl | Concentrated HCl | A traditional method for nitro group reduction. |
| Zn, HCl/AcOH | Acidic aqueous solution | Provides a mild method for reduction. commonorganicchemistry.com |
| SnCl₂ | Solvent (e.g., ethanol), often with HCl | Mild conditions, good for substrates with acid-sensitive groups. commonorganicchemistry.com |
The electronic nature of the substituted pyridine ring in this compound makes it resistant to electrophilic substitution while being activated for nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient compared to benzene, which makes electrophilic attack challenging. masterorganicchemistry.com The presence of the strongly deactivating nitro group further diminishes the ring's electron density, making classical EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation exceedingly difficult. Furthermore, under the acidic conditions often required for EAS, the basic nitrogen atom of the pyridine ring and the secondary amine would be protonated, creating a cationic species that is highly resistant to attack by electrophiles.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack. stackexchange.com In a 3-nitropyridine system, the positions ortho (C2, C4) and para (C6) to the nitro group are the most electron-deficient and thus the most susceptible to attack by nucleophiles. nih.govntnu.no In this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C4 and C6 positions. Studies on related 3-nitropyridine derivatives have shown that substitution can occur at these positions with good yields. nih.govnih.gov For example, reactions with various nucleophiles such as alkoxides, thiolates, and amines can lead to the displacement of a suitable leaving group (if present) or, in some cases, a hydride ion, particularly under oxidative conditions. ntnu.nomdpi.com The outcome is kinetically or thermodynamically controlled, with the inductive effect of the nitro group making the C2 and C4 positions particularly electron-deficient. stackexchange.com
Under certain conditions, highly activated heterocyclic systems can undergo ring-opening reactions when treated with potent nucleophiles. This type of reactivity, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, has been observed in related nitropyridine systems. researchgate.net For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions has been shown to proceed through a ring-opened intermediate. researchgate.net
While there are no specific reports of this compound undergoing such a transformation, its structure suggests a potential for similar reactivity under forcing conditions with strong bases or nucleophiles. A nucleophilic attack at the C6 position could potentially lead to the cleavage of the N1-C6 bond, generating a transient open-chain intermediate. Subsequent rearrangement or recyclization could lead to different heterocyclic systems, representing a potential, albeit likely challenging, pathway for skeletal diversification.
Derivatization Strategies and Combinatorial Library Synthesis
The structure of this compound is well-suited as a scaffold for the construction of combinatorial libraries, which are essential tools in drug discovery and materials science. nih.govnih.gov The molecule possesses three distinct points for diversification: the primary alcohol, the secondary amine, and the nitropyridine ring itself.
Derivatization of the Propanol Side Chain: The primary alcohol is a versatile handle for introducing diversity. It can be readily acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid, which can then undergo a host of further reactions (e.g., reductive amination, amide coupling).
Derivatization of the Secondary Amine: The secondary amine linker can be acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or potentially undergo further alkylation. These reactions allow for the exploration of the chemical space around the core scaffold.
Modification of the Pyridine Ring: As discussed, the nitro group can be reduced to an amine (providing a new site for derivatization, such as amide or sulfonamide formation) or substituted via SNAr reactions. The resulting 3-aminopyridine derivative, obtained after reduction, is a particularly valuable intermediate. The newly formed amine at the C3 position, being ortho to the existing amino substituent at C2, creates a 2,3-diaminopyridine system. This arrangement is a classic precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, through condensation with appropriate dicarbonyl compounds or their equivalents.
This multi-point derivatization capability allows for the systematic synthesis of a large library of analogues from a single, common core, facilitating the exploration of structure-activity relationships.
Table 2: Potential Derivatization Strategies for Combinatorial Synthesis
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Moiety |
|---|---|---|---|
| Primary Alcohol (-OH) | Esterification | Acyl chlorides, carboxylic acids (with coupling agents) | Ester (-O-C(=O)-R) |
| Etherification | Alkyl halides (Williamson synthesis) | Ether (-O-R) | |
| Oxidation | PCC, DMP, TEMPO | Aldehyde (-CHO) | |
| Oxidation | Jones reagent, KMnO₄ | Carboxylic Acid (-COOH) | |
| Secondary Amine (-NH-) | Acylation | Acyl chlorides, anhydrides | Amide (-N(R)-C(=O)-R') |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide (-N(R)-SO₂-R') | |
| Reductive Amination | Aldehydes/ketones, NaBH(OAc)₃ | Tertiary Amine (-N(R)-R') | |
| Nitro Group (-NO₂) / Pyridine Ring | Reduction | H₂, Pd/C; Fe, HCl | Amine (-NH₂) |
| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | Substitution at C4/C6 | |
| Resulting 3-Amino Group (-NH₂) | Amide Formation | Acyl chlorides, carboxylic acids | Amide (-NH-C(=O)-R) |
Role As a Chemical Precursor and Building Block in Advanced Organic Synthesis
Synthesis of Heterocyclic Frameworks and Polycyclic Systems
The 3-nitropyridine (B142982) moiety is a well-established building block for the synthesis of various heterocyclic compounds. The strong electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov This allows for the displacement of the nitro group by a range of nucleophiles, providing a pathway to diverse 3-substituted pyridine derivatives. nih.gov For instance, 2-methyl-3-nitropyridines have been shown to react with thiolate anions to give substitution products in good yields. mdpi.com
Furthermore, the functional groups within 3-(3-Nitropyridin-2-ylamino)propan-1-ol itself can be utilized to construct new rings. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the nitro group can be reduced to an amine. orgsyn.org These transformations generate reactive intermediates that can undergo intramolecular cyclization reactions. For example, the formation of a diamine by reducing the nitro group could facilitate the synthesis of fused bicyclic systems, such as imidazopyridines or pyrazinopyridines, which are common scaffolds in medicinal chemistry. The amino alcohol side chain can also participate in condensation reactions to form larger heterocyclic rings.
Scaffold Modification for Structural Diversity and Complexity
In medicinal chemistry and materials science, the ability to modify a core structure, or "scaffold," is crucial for tuning molecular properties. The practice of "scaffold hopping" seeks to identify structurally novel compounds with similar biological activity by modifying the central core. uniroma1.itniper.gov.innih.gov this compound is an excellent platform for such modifications, offering several strategic points for chemical alteration to generate libraries of analogues with high structural diversity. researchgate.netresearchgate.net
The key sites for modification on the scaffold include:
The Nitro Group: Reduction to an amine is a common transformation, opening up possibilities for acylation, alkylation, or diazotization reactions.
The Pyridine Ring: The ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. nih.gov
The Secondary Amine: This site can be acylated, alkylated, or used as a nucleophile in various coupling reactions.
The Primary Alcohol: The hydroxyl group can be esterified, etherified, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions.
These potential modifications allow chemists to systematically alter the molecule's size, shape, polarity, and hydrogen bonding capabilities, which is a fundamental strategy in drug discovery and lead optimization. niper.gov.in
| Modification Site | Type of Reaction | Potential Outcome |
| Nitro Group (NO₂) | Reduction | Formation of an amino group (NH₂) for further functionalization |
| Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr) | Introduction of new substituents (e.g., -SR, -OR, -NR₂) |
| Secondary Amine (NH) | Acylation / Alkylation | Attachment of various organic groups to modulate properties |
| Primary Alcohol (OH) | Oxidation / Esterification / Etherification | Conversion to other functional groups (aldehyde, acid, ester, ether) |
Development of Ligands for Metal Complexes
The presence of multiple heteroatoms with lone pairs of electrons makes this compound an effective ligand for coordinating with metal ions. The rich coordination chemistry of pyridine and amino alcohol-containing molecules has been extensively studied for creating functional materials and catalysts. nih.govnih.govresearchgate.net
The molecule contains three potential donor sites for metal coordination: the pyridine ring nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen. This arrangement allows it to act as a chelating ligand, binding to a metal ion at multiple points to form stable ring structures. Depending on the metal ion and reaction conditions, it can function as a bidentate ligand, coordinating through the two nitrogen atoms (Npyridine, Namine), or as a tridentate ligand, utilizing both nitrogens and the hydroxyl oxygen (Npyridine, Namine, Ohydroxyl). researchgate.net The formation of five- or six-membered chelate rings is entropically favored and leads to thermodynamically stable metal complexes. researchgate.net
The coordination of this compound to various transition metals can lead to the formation of a wide array of organometallic complexes with diverse geometries, such as square planar, tetrahedral, or octahedral, depending on the coordination number and electronic properties of the metal center. researchgate.netjscimedcentral.commdpi.com The electron-withdrawing nitro group on the pyridine ring reduces the electron density of the pyridine nitrogen, making it a weaker Lewis base compared to an unsubstituted pyridine. This electronic effect can influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes. nih.gov Schiff base ligands derived from substituted nitropyridines have been successfully used to synthesize copper(II) and zinc(II) complexes. nih.gov
| Potential Metal Ion | Common Oxidation State | Possible Coordination Geometry |
| Copper (Cu) | +1, +2 | Tetrahedral, Square Planar, Octahedral |
| Nickel (Ni) | +2 | Square Planar, Tetrahedral, Octahedral |
| Zinc (Zn) | +2 | Tetrahedral |
| Palladium (Pd) | +2 | Square Planar |
| Cobalt (Co) | +2, +3 | Tetrahedral, Octahedral |
Metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations. jscimedcentral.com For example, palladium complexes with pyridine ligands have demonstrated catalytic activity in Heck cross-coupling reactions, nih.gov while certain chromium(III) and cobalt(II) complexes are effective precatalysts for olefin oligomerization. mdpi.com By analogy, metal complexes of this compound could potentially exhibit catalytic activity. The specific nature of the metal center, combined with the electronic and steric properties of the ligand, would determine its utility in reactions such as oxidation, reduction, C-C coupling, and polymerization. nih.gov The ability to modify the ligand scaffold provides a mechanism for fine-tuning the catalyst's performance for specific applications.
Intermediate in Multi-step Synthetic Sequences
The utility of a building block is often demonstrated by its incorporation into the synthesis of complex, high-value molecules like natural products or active pharmaceutical ingredients (APIs). scispace.comresearchgate.netresearchgate.net The synthesis of such molecules typically involves a sequence of reactions where each intermediate must be prepared efficiently and in high purity. syrris.jp this compound and its derivatives have been identified as key intermediates in such multi-step sequences. For instance, a derivative of this compound serves as a precursor in a synthetic route developed for a pharmaceutical agent, highlighting its practical application in complex molecular assembly. The robust nature of this intermediate makes it suitable for both traditional batch synthesis and modern continuous flow manufacturing processes, which are becoming increasingly important in the pharmaceutical industry. scispace.comresearchgate.net
Comparative Studies with Analogous Pyridin 2 Ylamino Propanols
Regioisomeric Analogs (e.g., 3-(5-Nitropyridin-2-ylamino)propan-1-ol, 2-(3-Nitropyridin-2-ylamino)propan-1-ol)
Regioisomers of 3-(3-nitropyridin-2-ylamino)propan-1-ol, such as those with the nitro group at the 5-position of the pyridine (B92270) ring or the alcohol group at the 2-position of the propanol (B110389) chain, exhibit distinct chemical behaviors. These differences arise from the unique electronic and spatial arrangement of the atoms in each molecule.
The position of the electron-withdrawing nitro (–NO₂) group on the pyridine ring significantly alters the molecule's electronic properties and reactivity. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, and the addition of a nitro group further deactivates the ring towards electrophilic substitution. However, it enhances its susceptibility to nucleophilic attack.
When the nitro group is at the 3-position, as in the parent compound, it is adjacent to the 2-ylamino substituent. This proximity allows for potential intramolecular interactions, such as hydrogen bonding between the nitro group and the amine proton, which can influence the planarity and reactivity of the system. Theoretical studies on the closely related 2-amino-3-nitropyridine (B1266227) confirm the presence of intramolecular hydrogen bonds and significant charge transfer within the molecule. researchgate.net Reactivity at other positions on the ring is also affected; for instance, amination of 3-nitropyridine (B142982) derivatives often occurs selectively at the position para to the nitro group (the 2-position). ntnu.no
In contrast, placing the nitro group at the 5-position, creating 3-(5-nitropyridin-2-ylamino)propan-1-ol, positions it para to the 2-ylamino group. This placement strongly deactivates the C4 and C6 positions towards electrophilic attack and activates the ring for different types of nucleophilic reactions. Studies on 3-R-5-nitropyridines show they can undergo nucleophilic substitution of the nitro group itself or dearomatization via conjugate addition, depending on the nature of the attacking nucleophile. fao.orgresearchgate.net This suggests that the 5-nitro analog would have a different reactivity profile compared to the 3-nitro isomer, particularly in reactions involving nucleophiles.
A summary of the electronic influence is presented in the table below.
| Property | 3-Nitro Isomer | 5-Nitro Isomer |
|---|---|---|
| Primary Electronic Effect | Strong electron withdrawal, with potential for intramolecular H-bonding with adjacent 2-amino group. researchgate.net | Strong electron withdrawal, activating the ring for nucleophilic attack. fao.orgresearchgate.net |
| Reactivity Towards Nucleophiles | Directs substitution to the position para to the nitro group. ntnu.no | Can lead to substitution of the nitro group or conjugate addition. researchgate.net |
| Influence on Amino Group | Reduces basicity due to proximity; potential for electronic and steric shielding. | Reduces basicity through resonance delocalization across the ring. |
The position of the hydroxyl (–OH) group on the propanol side chain is a critical determinant of the molecule's three-dimensional shape (conformation) and its ability to form hydrogen bonds. This is primarily due to the potential for intramolecular hydrogen bonding (IMHB) between the amine and alcohol groups.
In the parent compound, this compound, the amino and hydroxyl groups are separated by three carbon atoms. This arrangement allows for the formation of a stable, low-energy six-membered ring via an O–H···N or N–H···O hydrogen bond. Studies on simple amino alcohols show that O–H···N interactions are generally preferred and that the stability of the resulting IMHB increases as the carbon chain lengthens from two to three carbons (i.e., from aminoethanol to aminopropanol). nih.govnih.govacs.org This strong IMHB in the 3-amino-1-propanol backbone would favor a folded conformation, reducing the molecule's flexibility and limiting the availability of the involved hydrogen bond donor/acceptor sites for intermolecular interactions.
Conversely, in the regioisomer 2-(3-nitropyridin-2-ylamino)propan-1-ol, the amino and hydroxyl groups are separated by only two carbon atoms. This arrangement would lead to the formation of a five-membered ring via IMHB. Such a structure is more sterically strained and possesses a weaker hydrogen bond compared to the six-membered ring of the 3-amino-1-propanol isomer. nih.govacs.org As a result, this molecule would likely exist as a mixture of conformers with a higher population of extended, non-hydrogen-bonded forms compared to its 3-amino-1-propanol counterpart. aip.orgnih.govresearchgate.net This greater conformational flexibility and the increased availability of the –OH and –NH groups could lead to different molecular recognition and interaction patterns.
The key conformational differences are summarized in the table below.
| Property | 1-ol Isomer (3-aminopropan-1-ol backbone) | 1-ol Isomer (2-aminopropan-1-ol backbone) |
|---|---|---|
| Intramolecular H-Bond (IMHB) Ring Size | 6-membered ring | 5-membered ring |
| IMHB Stability | More stable, stronger H-bond. nih.govnih.gov | Less stable, weaker H-bond due to ring strain. acs.org |
| Predominant Conformation | Likely folded to maximize IMHB. | Higher population of extended conformers. nih.govresearchgate.net |
| Molecular Flexibility | Lower | Higher |
Analogs with Varied Substituents on the Pyridine Ring
Replacing the nitro group with other substituents allows for the fine-tuning of the molecule's electronic and steric properties. The nature and position of these substituents can profoundly impact reactivity and potential biological activity.
Electron-withdrawing groups (EWGs), such as halogens (–Cl, –Br) or cyano (–CN) groups, would mimic the nitro group in reducing the electron density of the pyridine ring, thereby decreasing the basicity of the ring nitrogen and the exocyclic amine. Studies on related heterocyclic systems have shown that the presence of EWGs can enhance interactions with biological targets like DNA. mdpi.com
Conversely, electron-donating groups (EDGs), such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃) groups, would increase the electron density of the ring. This would enhance the basicity of the ring nitrogen and potentially make the ring more susceptible to electrophilic attack, although such reactions are generally difficult on pyridines. The effect of EDGs on biological activity can be target-dependent; for instance, some studies on pyridin-2(1H)-one derivatives found that electron-releasing groups were important for urease inhibition. researchgate.net
The position of the substituent is also crucial. A bulky group at the 3-position could sterically hinder the adjacent 2-ylamino group, affecting its conformation and interaction with other molecules. A substituent at the 5-position would have a more purely electronic effect on the 2-ylamino group. Reviews on the structure-activity relationships of pyridine derivatives have noted that bulky groups often lead to lower biological activity. nih.gov
The table below details the expected effects of various substituents.
| Substituent Type | Example | Effect on Pyridine Ring | Effect on 2-ylamino Group |
|---|---|---|---|
| Strong Electron-Withdrawing | –CN, –CF₃ | Strongly deactivating; decreases basicity. | Decreases basicity and nucleophilicity. |
| Halogen (Inductive EWG) | –Cl, –Br | Deactivating; decreases basicity. | Decreases basicity. |
| Electron-Donating | –CH₃, –OCH₃ | Activating; increases basicity. | Increases basicity and nucleophilicity. |
| Bulky Group | –C(CH₃)₃ | Steric hindrance, may affect planarity and molecular interactions. nih.gov | Steric hindrance, restricts rotation and accessibility. |
Analogs with Modified Propanol Chain Length or Branching
Altering the length or branching of the amino alcohol side chain directly impacts the molecule's flexibility, lipophilicity, and hydrogen bonding capacity.
Chain Length:
Butanol Analog (Longer Chain): A 4-(3-nitropyridin-2-ylamino)butan-1-ol analog would have a four-carbon linker. This would allow for the formation of a highly stable seven-membered IMHB ring. Research indicates that the IMHB strength in simple amino alcohols increases from 2-aminoethanol to 3-aminopropanol and 4-aminobutanol. nih.gov This would result in a more flexible yet predominantly folded structure, with increased lipophilicity due to the longer alkyl chain.
Branching: Introducing alkyl substituents (e.g., a methyl group) on the propanol chain would introduce a new chiral center and increase steric bulk. For example, in 3-(3-nitropyridin-2-ylamino)-2-methylpropan-1-ol, the methyl group would influence the preferred conformation of the side chain and could sterically hinder both intra- and intermolecular interactions. Such modifications can be used to probe the spatial requirements of binding sites in biological systems.
Structure-Reactivity Relationships within the Pyridin-2-ylamino Alcohol Class
The collective analysis of these analogs reveals several key structure-reactivity relationships (SAR) for the pyridin-2-ylamino alcohol class:
Electronic Modulation: The reactivity and properties of the molecule are strongly governed by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups decrease the basicity of the nitrogen atoms and deactivate the ring, while electron-donating groups have the opposite effect. The optimal electronic profile is highly dependent on the specific chemical or biological system being studied. mdpi.comresearchgate.net
Hydrogen Bonding is Key: The amino alcohol side chain is not merely a linker but a critical functional component. Its ability to form strong intramolecular hydrogen bonds, dictated by the chain length and relative positions of the –NH and –OH groups, determines the molecule's predominant conformation, flexibility, and the availability of H-bond donors and acceptors for external interactions. nih.govnih.gov
Steric and Conformational Control: The three-dimensional structure is crucial. The position of substituents on the ring and branching on the side chain introduce steric constraints that can influence reactivity and molecular recognition. The length of the alkyl chain in the amino alcohol moiety directly controls the stability of intramolecularly hydrogen-bonded conformers.
Regioisomeric Differentiation: Simple positional changes of key functional groups (like the nitro and alcohol groups) create chemically distinct molecules. A nitro group at the 3-position allows for direct intramolecular interactions with the 2-amino group, while a 5-nitro group exerts its electronic influence primarily through the aromatic system. Similarly, the position of the hydroxyl group on the side chain fundamentally alters the conformational landscape of the molecule. researchgate.netresearchgate.net
These relationships highlight that the pyridin-2-ylamino alcohol scaffold can be systematically modified at the pyridine ring and the amino alcohol side chain to produce a wide range of compounds with tailored electronic, steric, and conformational properties.
Future Research Directions in the Chemistry of 3 3 Nitropyridin 2 Ylamino Propan 1 Ol
Exploration of Novel Synthetic Methodologies
The synthesis of substituted nitropyridines often involves multi-step procedures that can be limited by harsh conditions or low yields. researchgate.netacs.org While established methods exist for the nitration of pyridines and subsequent amination, future research should focus on developing more efficient, selective, and sustainable synthetic routes to 3-(3-nitropyridin-2-ylamino)propan-1-ol and its analogs.
Key areas for exploration include:
Catalytic C-N Cross-Coupling: The development of advanced catalytic systems, particularly those based on palladium, could enable more direct and milder C-N bond formation. researchgate.net Research into palladium-catalyzed coupling reactions of ammonia (B1221849) or 3-aminopropan-1-ol with 2-chloro-3-nitropyridine (B167233) under low catalyst loadings could provide a more efficient and industrially scalable synthesis. researchgate.net
Late-Stage Functionalization: Investigating late-stage C-H amination of the 3-nitropyridine (B142982) core could offer a novel and atom-economical approach. This would involve activating a C-H bond at the 2-position for direct reaction with 3-aminopropan-1-ol, bypassing the need for a pre-functionalized starting material like 2-chloro-3-nitropyridine.
Flow Chemistry: The use of microreactor or flow chemistry systems could enhance the safety and efficiency of nitration and amination reactions, which are often highly exothermic. Continuous flow processes allow for precise control over reaction parameters like temperature and mixing, potentially improving yields and selectivity while minimizing the formation of byproducts.
Green Chemistry Approaches: Future methodologies should aim to reduce environmental impact by utilizing greener solvents, minimizing waste, and exploring enzymatic or biocatalytic routes for the synthesis of the aminopropanol (B1366323) precursor or the final coupling step.
Table 1: Comparison of Potential Novel Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Palladium-Catalyzed C-N Coupling | High selectivity, mild reaction conditions, suitability for industrial scale-up. researchgate.net | Catalyst deactivation, cost of palladium, optimization of ligand and base. | 2-Chloro-3-nitropyridine, 3-Aminopropan-1-ol |
| C-H Amination | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity on the electron-deficient pyridine (B92270) ring, identifying suitable catalysts. | 3-Nitropyridine, 3-Aminopropan-1-ol |
| Flow Chemistry | Improved safety for hazardous reactions (e.g., nitration), enhanced control and reproducibility, potential for higher yields. | Initial setup cost, potential for channel clogging with solid byproducts. | Pyridine, 2-Chloropyridine |
| Biocatalysis | High stereoselectivity, environmentally benign conditions (aqueous media, ambient temperature). | Identifying or engineering suitable enzymes, limited substrate scope. | Propanal derivatives, ammonia |
Advanced Computational Modeling for Property Prediction
Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide significant insights.
Future research should employ methods like Density Functional Theory (DFT) to build a comprehensive in-silico profile of the molecule. researchgate.nettandfonline.com Such studies can:
Predict Thermochemical Properties: Calculations can determine key thermodynamic data such as the heat of formation (HOF), which is crucial for assessing the energetic nature of the compound. researchgate.nettandfonline.comrsc.org Isodesmic reactions can be used in these calculations to ensure high accuracy by canceling out systematic errors. researchgate.net
Analyze Electronic Structure and Aromaticity: DFT can be used to calculate the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential. Nucleus-Independent Chemical Shift (NICS) calculations can quantify the aromaticity of the nitropyridine ring, providing insights into its stability and reactivity. researchgate.nettandfonline.com
Model Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra can aid in the structural elucidation of the compound and its derivatives, providing a benchmark for experimental data.
Evaluate Bond Dissociation Energies (BDE): Calculating BDEs can help identify the weakest bonds in the molecule, offering predictions about its thermal stability and potential decomposition pathways. For related nitramine compounds, the N–NO2 bond is often the weakest, acting as a trigger for detonation. rsc.orgresearchgate.net
Table 2: Properties for Computational Prediction and Relevant Methods
| Property to Predict | Computational Method | Potential Significance |
|---|---|---|
| Heat of Formation (HOF) | DFT (e.g., B3LYP, B3P86) with isodesmic reactions. researchgate.net | Assessment of energetic properties; crucial for materials science applications. tandfonline.com |
| Electronic Properties (HOMO/LUMO) | DFT, Time-Dependent DFT (TD-DFT) | Prediction of reactivity, electronic transitions, and potential for optoelectronic applications. |
| Aromaticity | Nucleus-Independent Chemical Shift (NICS) calculations. researchgate.net | Understanding ring stability and susceptibility to aromatic substitution reactions. |
| Bond Dissociation Energy (BDE) | DFT calculations | Identification of the most labile bonds, prediction of thermal stability and decomposition mechanisms. rsc.org |
| Spectroscopic Signatures | DFT/GIAO (NMR), DFT (IR) | Aid in experimental characterization and structural verification. |
Investigation of Unexplored Reactivity Pathways
The reactivity of this compound is dictated by its three primary functional components: the nitro-activated pyridine ring, the secondary amine linker, and the terminal primary alcohol. While the susceptibility of nitropyridines to nucleophilic aromatic substitution (SNAr) is known, many other reaction pathways remain unexplored. mdpi.com
Future investigations should focus on:
Reactions of the Propanol (B110389) Side Chain: The terminal hydroxyl group is a prime site for derivatization. Research into esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid could yield a wide range of new compounds. These reactions would create derivatives with altered solubility, polarity, and coordinating ability.
Modification of the Nitro Group: The selective reduction of the nitro group to an amino group would fundamentally alter the electronic properties of the pyridine ring, transforming it from electron-deficient to electron-rich. This would open up possibilities for subsequent reactions, such as diazotization or acylation, to create a new family of derivatives.
Catalytic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Exploring the selective C-H functionalization of the pyridine ring at positions 4, 5, or 6, without disturbing the existing substituents, would be a sophisticated strategy for creating complex, poly-substituted pyridines.
Cyclization Reactions: Investigating intramolecular cyclization reactions could lead to novel heterocyclic systems. For example, under specific conditions, the propanol side chain might react with the pyridine ring or the nitro group to form fused ring structures.
Table 3: Potential Unexplored Reactions and Expected Products
| Reactive Site | Reaction Type | Reagents & Conditions | Expected Product Class |
|---|---|---|---|
| Hydroxyl Group (-OH) | Oxidation | PCC, DMP, or TEMPO | Aldehydes or Carboxylic Acids |
| Hydroxyl Group (-OH) | Esterification | Acid chloride/anhydride, base | Esters |
| Nitro Group (-NO2) | Reduction | H2/Pd-C, SnCl2/HCl | Amines (Diaminopyridines) |
| Pyridine Ring C-H Bonds | C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh, Ir) | Alkylated, arylated, or halogenated pyridines |
| Entire Molecule | Intramolecular Cyclization | Acid or base catalysis, heat | Fused heterocyclic systems |
Design and Synthesis of Chemically Diverse Derivatives for Materials Science or Other Non-Biological Applications
The inherent structural features of this compound make it an attractive starting point for the development of new functional materials. The combination of an electron-deficient aromatic system and a flexible, functional side chain allows for extensive tuning of properties.
Future research in this area should target:
Luminescent Materials and Dyes: The nitroaromatic system is a known chromophore. By systematically modifying the structure—for instance, by reducing the nitro group to an amine or by extending conjugation through reactions at other positions on the ring—it may be possible to create novel fluorescent dyes. The photophysical properties of such derivatives could be studied to assess their potential in optoelectronics or as chemical sensors. mdpi.com
Energetic Materials: Many nitropyridine derivatives have been investigated as potential high-energy density materials (HEDMs). researchgate.nettandfonline.com While this compound itself is unlikely to be a powerful explosive, its scaffold can be used to synthesize more energetic derivatives. For example, nitration of the secondary amine to form a nitramine or esterification of the alcohol with nitric acid could significantly increase the energy content of the molecule.
Coordination Polymers and Ligands: The pyridine nitrogen, the secondary amine, and the terminal oxygen atom are all potential coordination sites for metal ions. Derivatives of this compound could be designed as novel ligands for the synthesis of coordination polymers or metal-organic frameworks (MOFs). Such materials could have applications in catalysis, gas storage, or separation.
Polymer Science: The terminal hydroxyl group serves as a handle for polymerization. It could be converted into a monomer, for example by reaction with acryloyl chloride, and then polymerized to create functional polymers. These polymers, bearing the nitropyridine moiety as a side chain, could exhibit interesting electronic or thermal properties.
Table 4: Potential Derivatives and Target Non-Biological Applications
| Derivative Class | Key Synthetic Modification | Target Application | Property to be Tuned |
|---|---|---|---|
| Fluorophores | Reduction of -NO2 to -NH2; Arylation of pyridine ring | Optoelectronics, chemical sensing. mdpi.com | Absorption/emission wavelengths, quantum yield. |
| Energetic Materials | Nitration of amine (N-nitration); Esterification of -OH with HNO3. | High-energy density materials (HEDMs). researchgate.nettandfonline.com | Oxygen balance, heat of formation, density. |
| Metal Ligands | Oxidation of -OH to -COOH; Synthesis of poly-dentate analogs. | Coordination polymers, catalysis. | Coordinating ability, metal-binding selectivity. |
| Functional Polymers | Conversion of -OH to a polymerizable group (e.g., acrylate). | Specialty polymers, materials with high refractive index. | Glass transition temperature, solubility, electronic properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
